O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
Overview
Description
O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is a compound that belongs to the class of iodinated tyrosine derivatives. It is structurally characterized by the presence of two iodine atoms attached to the phenyl ring of the tyrosine molecule. This compound is significant in various biochemical and medical contexts due to its unique properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then iodinated using iodine or iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. After iodination, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Studied for its role in thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications in thyroid disorders and as a radiolabeled compound for diagnostic imaging.
Industry: Utilized in the production of iodinated contrast agents for medical imaging.
Mechanism of Action
The mechanism of action of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine involves its incorporation into thyroid hormones. It serves as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This leads to the formation of thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development.
Comparison with Similar Compounds
Similar Compounds
Thyroxine (T4): A thyroid hormone with four iodine atoms.
Triiodothyronine (T3): A thyroid hormone with three iodine atoms.
Diiodotyrosine (DIT): A precursor in the synthesis of thyroid hormones with two iodine atoms.
Uniqueness
O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is unique due to its specific iodination pattern and its role as an intermediate in the biosynthesis of thyroid hormones. Unlike thyroxine and triiodothyronine, which are active hormones, this compound serves as a building block in their synthesis.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-6-10(7-12(17)14(11)19)22-9-3-1-8(2-4-9)5-13(18)15(20)21/h1-4,6-7,13,19H,5,18H2,(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROTZSUGDZPWDN-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962051 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4192-14-7 | |
Record name | 3′,5′-Diiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4192-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxy-3,5-diiodophenyl)-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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